ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features an indole moiety, a benzothiophene ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Acylation: The indole derivative is then acylated with an appropriate acyl chloride to introduce the oxoacetyl group.
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxoacetyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand the biological activities of indole and benzothiophene derivatives.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the benzothiophene ring may enhance these interactions through additional binding sites.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Benzothiophene Derivatives: Compounds like raloxifene and zileuton contain the benzothiophene ring and are used in medicinal applications.
Uniqueness
Ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of the indole and benzothiophene moieties, which may result in synergistic biological activities and enhanced pharmacological properties.
Properties
Molecular Formula |
C28H26N2O4S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26N2O4S/c1-3-34-28(33)23-19-14-8-10-16-21(19)35-27(23)29-26(32)25(31)22-18-13-7-9-15-20(18)30(2)24(22)17-11-5-4-6-12-17/h4-7,9,11-13,15H,3,8,10,14,16H2,1-2H3,(H,29,32) |
InChI Key |
OCPLHSQXNZPBAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.